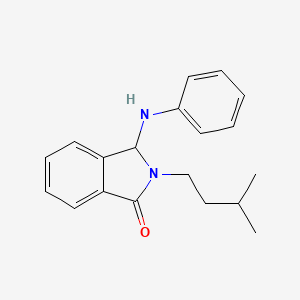
2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxo-2,3-dihidro-1H-isoindol-3-(fenilamino)-2-(3-metilbutil) es un compuesto orgánico complejo con una estructura única que combina un grupo fenilamino con un núcleo dihidroisoindolona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-oxo-2,3-dihidro-1H-isoindol-3-(fenilamino)-2-(3-metilbutil) normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de una anilina sustituida con un derivado de anhídrido ftálico en condiciones controladas. La reacción procede a través de sustitución nucleofílica y ciclación para formar el núcleo dihidroisoindolona.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, control de temperatura y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-oxo-2,3-dihidro-1H-isoindol-3-(fenilamino)-2-(3-metilbutil) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, lo que potencialmente altera su actividad biológica.
Sustitución: El grupo fenilamino puede participar en reacciones de sustitución electrófila o nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes como diclorometano o etanol, y a veces catalizadores para aumentar las tasas de reacción.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
1-oxo-2,3-dihidro-1H-isoindol-3-(fenilamino)-2-(3-metilbutil) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: La estructura del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil para estudiar interacciones enzimáticas y unión a proteínas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-oxo-2,3-dihidro-1H-isoindol-3-(fenilamino)-2-(3-metilbutil) implica su interacción con objetivos moleculares específicos. El grupo fenilamino puede formar enlaces de hidrógeno e interacciones π-π con proteínas, afectando su función. El núcleo dihidroisoindolona también puede interactuar con enzimas, alterando su actividad y provocando varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
1-oxo-1H-isoindol-3-(fenilamino)-2-(3-metilbutil): Estructura similar pero carece del componente dihidro.
1-oxo-2,3-dihidro-1H-isoindol-3-(fenilamino): Carece del grupo 3-metilbutil.
1-oxo-2,3-dihidro-1H-isoindol-3-(amino)-2-(3-metilbutil): Tiene un grupo amino en lugar de un grupo fenilamino.
Unicidad
La combinación única de los grupos 3-metilbutil y fenilamino en 1-oxo-2,3-dihidro-1H-isoindol-3-(fenilamino)-2-(3-metilbutil) proporciona propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales, ofreciendo perfiles únicos de reactividad e interacción en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C19H22N2O |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3-anilino-2-(3-methylbutyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H22N2O/c1-14(2)12-13-21-18(20-15-8-4-3-5-9-15)16-10-6-7-11-17(16)19(21)22/h3-11,14,18,20H,12-13H2,1-2H3 |
Clave InChI |
CCLHZWNOXNKSMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C(C2=CC=CC=C2C1=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















